molecular formula C4H5N B3120219 (115N)1H-Pyrrole CAS No. 26120-22-9

(115N)1H-Pyrrole

Cat. No.: B3120219
CAS No.: 26120-22-9
M. Wt: 68.08 g/mol
InChI Key: KAESVJOAVNADME-HOSYLAQJSA-N
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Description

(¹⁵N)1H-Pyrrole is a nitrogen-15 isotopically labeled derivative of pyrrole, a five-membered aromatic heterocycle with the molecular formula C₄H₅N. The "1H" designation refers to the tautomeric form where the hydrogen atom is bonded to the nitrogen in the aromatic ring. Isotopic labeling with ¹⁵N (a stable, non-radioactive isotope) is critical for nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies, as it enhances signal resolution and enables tracking in biological or chemical systems . Pyrrole’s aromaticity arises from a conjugated π-system of four electrons contributed by the nitrogen lone pair and four from the four carbon atoms. This structure confers unique electronic properties, including weak basicity (pKaH ≈ −4) and susceptibility to electrophilic substitution at the α-positions (C2 and C5) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nitric Acid: For nitration.

    Sulphur Trioxide: For sulphonation.

    Sulphuryl Chloride, Bromine, Iodine: For halogenation.

    Acetic Anhydride: For acylation.

    Potassium Carbonate: For carboxylation.

    Chloroform and Alkali: For Reimer-Tiemann reaction.

Major Products:

  • 2-Nitropyrrole
  • Pyrrole-2-sulphonic acid
  • Tetrahalogen pyrrole
  • 2-Acetylpyrrole
  • Pyrrole-2-carboxylic acid
  • 2-Formyl pyrrole

Mechanism of Action

Molecular Targets and Pathways: : Pyrrole and its derivatives exert their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of signaling pathways . The specific mechanism depends on the functional groups attached to the pyrrole ring and the biological target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of 1H-Pyrrole

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
(¹⁵N)1H-Pyrrole C₄H₅¹⁵N ¹⁵N isotopic label 83.08 NMR spectroscopy, isotopic tracing
1H-Pyrrole-2-carboxylic acid C₅H₅NO₂ −COOH at C2 111.10 Intermediate in organic synthesis
2,5-Dimethyl-1H-pyrrole C₆H₉N −CH₃ at C2 and C5 95.14 Higher boiling point (Pvap: 202.66 kPa at 461.96 K)
3-Heptyl-1H-pyrrole C₁₁H₁₉N −C₇H₁₅ at C3 165.28 Increased lipophilicity; industrial synthesis
SC-2001 C₁₈H₁₄BrN₃O Methoxy and methylidene substituents 368.04 Anticancer activity (STAT3 inhibition)
1H-Pyrrolo[3,2-c]quinoline C₁₁H₈N₂ Fused pyrrole-quinoline system 168.20 5-HT6 receptor antagonism

Key Observations :

  • Alkyl substituents (e.g., 3-heptyl, 2,5-dimethyl) increase molecular weight and hydrophobicity, altering solubility and volatility. For example, 2,5-dimethyl-1H-pyrrole has a vapor pressure of 202.66 kPa at 461.96 K, significantly lower than unsubstituted pyrrole due to increased van der Waals interactions .
  • Electron-withdrawing groups (e.g., −COOH in 1H-Pyrrole-2-carboxylic acid) reduce aromaticity and reactivity toward electrophiles, directing substitution to less-activated positions .
  • Fused-ring systems (e.g., pyrrolo[3,2-c]quinoline) enhance planar rigidity, improving binding affinity to biological targets like serotonin receptors .

Reactivity and Stability

The 1H-pyrrole ring is highly reactive toward electrophilic substitution, but substituents dramatically modulate this behavior:

  • N-Alkylation (e.g., 1-pentyl-1H-pyrrole, C₉H₁₅N, MW 137.22) reduces nitrogen’s electron-donating capacity, decreasing electrophilic substitution rates .
  • Silylation (e.g., 1-triisopropylsilyl-1H-pyrrole, C₁₃H₂₅NSi, MW 223.43) protects the nitrogen lone pair, enabling selective functionalization at carbon positions .
  • Dihydro derivatives (e.g., 2,5-dihydro-1H-pyrrole) lose aromaticity, increasing susceptibility to addition reactions .

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthesis methods for (15N)1H-pyrrole, and how do reaction parameters affect yield and purity?

  • Methodological Answer : The synthesis of (15N)1H-pyrrole derivatives often employs the Claisen-Kaas pyrrole synthesis , which involves cyclization of α-aminoketones or α-aminonitriles under acidic conditions . For isotopic labeling (15N), precursors like 15N-enriched ammonia or amines can be integrated during cyclization. Reaction parameters such as temperature (optimized at 60–80°C), acid catalyst concentration (e.g., acetic acid or HCl), and reaction time (typically 6–12 hours) critically influence yield (reported up to 85%) and purity . For example, hydrolysis of 1-(2-cyanoethyl)pyrrole under acidic conditions yields 1H-pyrrole-1-propanal, a process scalable to lab settings with careful pH control .

Q. Which spectroscopic techniques are most effective for characterizing (15N)1H-pyrrole, and how should data interpretation be approached?

  • Methodological Answer :

  • 1H NMR : Key signals for pyrrole protons appear at δ 6.0–7.0 ppm, with splitting patterns revealing substitution effects. For 15N-labeled derivatives, isotopic shifts in adjacent protons (~0.1–0.3 ppm) confirm successful labeling .
  • UV-Vis Spectroscopy : Pyrrole derivatives exhibit strong absorption bands at 200–250 nm due to π→π* transitions. 15N incorporation may shift λmax by 5–10 nm, requiring calibration with unlabeled analogs .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies isotopic enrichment (e.g., m/z shifts corresponding to 15N) and fragmentation patterns for structural validation .

Q. What safety protocols are critical when handling (15N)1H-pyrrole derivatives in laboratory settings?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks, as pyrrole vapors are irritants .
  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure; safety goggles are mandatory due to potential splashes .
  • Waste Disposal : Neutralize acidic byproducts (e.g., from synthesis) before disposal, and segregate 15N waste to avoid isotopic contamination .

Advanced Research Questions

Q. How can density functional theory (DFT) with exact exchange terms improve the accuracy of electronic structure predictions for (15N)1H-pyrrole?

  • Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms (20–25% Hartree-Fock exchange) reduce errors in thermochemical predictions (e.g., atomization energies) to <3 kcal/mol . For (15N)1H-pyrrole, geometry optimization at the B3LYP/6-311++G(d,p) level accurately predicts bond lengths (C-N: 1.38 Å) and dipole moments (~2.1 D). Spin-polarized calculations are essential for radical intermediates in substitution reactions .

Q. What experimental strategies optimize the incorporation of 15N isotopes into 1H-pyrrole for metabolic tracing studies?

  • Methodological Answer :

  • Precursor Design : Use 15N-enriched ammonium acetate or glycine in multi-step syntheses to ensure isotopic integration at the pyrrole nitrogen .
  • Analytical Validation : LC-MS/MS with selected reaction monitoring (SRM) tracks 15N-labeled metabolites in biological matrices. Calibration curves using 14N/15N standards quantify isotopic enrichment (e.g., 98% purity) .

Q. What methodologies address inconsistencies in reported biological activities of 1H-pyrrole derivatives across different assays?

  • Methodological Answer :

  • Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity) across studies to reduce variability. For example, diarylpyrroles like 1-(4-fluorophenyl)-2-ethyl-1H-pyrrole show consistent antitubercular activity (MIC: 0.5–2.0 µg/mL) when tested under identical nutrient conditions .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability. Adjust for confounding factors (e.g., solvent effects in cytotoxicity assays) .

Q. How can functional group introduction at specific positions of 1H-pyrrole enhance the synthesis of pharmacologically active heterocycles?

  • Methodological Answer :

  • Position-Specific Modification : Introducing an allenyl group at position 1 and an aldehyde at position 2 enables cyclization to pyrrole-fused heterocycles (e.g., indolizines) with enhanced bioactivity .
  • Catalytic Strategies : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at position 3 installs aryl groups, improving binding affinity to target enzymes (e.g., kinase inhibitors) .

Properties

IUPAC Name

(115N)1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i5+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESVJOAVNADME-HOSYLAQJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15NH]C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

68.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The reported methods for the synthesis of porphine over the past 70 years are summarized in Table 1. Fischer and Gleim obtained 17 mg of porphine by prolonged heating of 20 g of pyrrole-2-carboxaldehyde in formic acid.6 In the same era, Rothemund obtained porphine from pyrrole and formaldehyde, albeit in very low yield (0.02%).7 The yield was increased to 0.9% by slow addition of pyrrole and formaldehyde to propionic acid.8
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Synthesis routes and methods II

Procedure details

The synthesis of the β-substituted EH begins in the same manner as the prior synthesis of β-substituted dipyrromethanes (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784) but employs a number of significant improvements (FIG. 14). The iodophenyl substituted pyrrole (3) is readily prepared from 4-iodobenzaldehyde, monoethyl malonate, and tosylmethylisocyanide. The ethoxycarbonyl group was removed by treatment with NaOH in ethylene glycol at 160° C. to give the 3-(4-iodophenyl)pyrrole (4) in 91% yield as pale brown crystals. It is noteworthy that this single-step decarboxylation is superior to the two-step transformation on similar pyrrole compounds (Pavri, N. R.; Trudell, M. L. J. Org. Chem. 1997, 62, 2649-2651). Vilsmeier-Haack formylation of 4 yielded a mixture of two regioisomers (˜6:1 ratio) which were readily distinguished by 1 H NMR spectroscopy (See Experimental Section). The major isomer was the desired compound (5) and was obtained in pure form by recrystallization in 62% yield. Protection of the pyrrolic nitrogen with the BOC group (Tietze, L. F.; Kettschau, G.; Heitmann, K. Synthesis 1996, 851-857) gave pyrrole 6 in quantitative yield. Reduction to alcohol 7 was achieved by treatment with LiBH4 at low temperature (longer reaction time or higher temperature led to the over-reduced and deprotected compound 2-methyl-3-(4-iodophenyl)pyrrole). Treatment of 7 with excess pyrrole under acidic conditions furnished the β-substituted, mono-protected dipyrromethane 8 in 68% yield. Excess pyrrole is necessary to minimize the formation of the tripyrromethane, while protection of the pyrrolic nitrogen is necessary to facilitate the reaction, avoid self condensation and allow the subsequent selective monoacylation. This methodology afforded the β-substituted dipyrromethane as a single regioisomer, in contrast to earlier methodology which gave a mixture of two regioisomers (Balasubramanian, T.; Lindsey, J. S. Tetrahedron 1999, 55, 6771-6784).
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Synthesis routes and methods III

Procedure details

Chloropyrrolotriazine (1) (compound 3 of Scheme 9) can be reacted with an aniline (1a) (e.g., compound 1 of Scheme 11) in anhydrous DMF at rt to afford compound (2). Reaction of compound (2) with an aq. base such as NaOH with heating affords compound (3). Compound (3) can be reacted with an amine R2NH2 in the presence of a coupling reagent, such as HOBt, with or without a base such as diisopropylamine, in an organic solvent, such as DMF to afford compound (4). Compound (4) can be reacted with hydrogen in the presence of a catalyst, such as Pd/C, in an organic solvent, such as MeOH to afford compound (5). Reaction of compound (5) with an isocyanate in an organic solvent, such as DCE affords compound (6).
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Synthesis routes and methods IV

Procedure details

A catalyst solution was prepared using the standard procedure described here, in which the molar ratios of TEA (triethylaluminum) to DEAC (diethylaluminum chloride) to pyrrole compound to Cr were standardized to TEA:DEAC:pyrrole:Cr=11:8:3:1. Anhydrous, degassed ethylbenzene was added to a dry vial in a drybox. To this vial was added neat triethylaluminum (TEA) and neat diethylaluminum chloride (DEAC). The contents were mixed and allowed to stand for 15 minutes. The selected pyrrole was then slowly added, as gas evolution was observed in most cases. Chromium(III) 2-ethylhexanoate (7.25 wt % Cr in ethylbenzene) was used as the transition metal compound and was added slowly to the alkylaluminum/pyrrole solution with stirring. The catalyst solution was diluted to a concentration of 5.6 mg Cr/mL by adding an appropriate amount of ethylbenzene to constitute the active catalyst what was used as prepared. Orange colored solutions were observed for 2,4-DMP, 2-methylindole, and 2,5-DEP based catalyst, which are typical. 2,5-DBP initially produced an orange solution, but gradually precipitated a noticeable amount of grey solid over the course of 24 h. Both indole and pyrrole produced an orange solution with a white, fluffy solid which was removed by filtration. 2,5-DIP produced copious amounts of black precipitate suggesting that the catalyst solution was fairly unstable
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Synthesis routes and methods V

Procedure details

Compound (V) is dissolved in a suspension of an ethereal or dipolar solvent, preferably in dry dimethylformamide, and mixed with sodium hydride. The mixture is heated to 45°-60° for 1-3 hours, preferably 2 hours. Suitable N-protecting agent R2, such as aroylchloride, alkanoylchloride, alkylchloroformate, preferably di-t-butylcarbonate, is added and the mixture is stirred at 60°-70° for 1-3 hours. After purification and crystallization of methods known in the art, ±1-R2 -protected-2-[phenethyl]-5-[3,4-methylenedioxy)benzoyl]pyrrole, preferably 1-t-butoxycarbonyl-2-[phenethyl]-5-[(3,4-methylenedioxy)benzoyl]pyrrole (VI) is obtained.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(115N)1H-Pyrrole
(115N)1H-Pyrrole
(115N)1H-Pyrrole
(115N)1H-Pyrrole
(115N)1H-Pyrrole
(115N)1H-Pyrrole

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